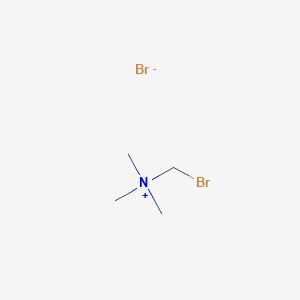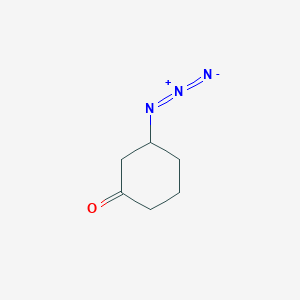
Bromo-N,N,N-trimethylmethanaminium bromide
Descripción general
Descripción
Bromo-N,N,N-trimethylmethanaminium bromide is a quaternary ammonium compound with the molecular formula C₄H₁₁Br₂N. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating reactions between compounds in different phases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo-N,N,N-trimethylmethanaminium bromide can be synthesized through the reaction of trimethylamine with bromoalkanes. One common method involves the reaction of trimethylamine with bromoethane under controlled conditions to yield the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Bromo-N,N,N-trimethylmethanaminium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Organic solvents such as dichloromethane, chloroform, and ethanol are frequently used.
Temperature: Reactions are typically carried out at room temperature, but some may require heating.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can yield trimethylamine and a corresponding alcohol.
Aplicaciones Científicas De Investigación
Bromo-N,N,N-trimethylmethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Bromo-N,N,N-trimethylmethanaminium bromide exerts its effects involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The compound interacts with both the aqueous and organic phases, allowing for more efficient mixing and reaction of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium bromide: Similar in structure but with four methyl groups attached to the nitrogen atom.
Trimethylchloromethylammonium bromate: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
Bromo-N,N,N-trimethylmethanaminium bromide is unique due to its specific structure, which allows it to act as an effective phase transfer catalyst. Its ability to facilitate reactions between different phases makes it particularly valuable in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
bromomethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BrN.BrH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMUUOGAFPDEPA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CBr.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543604 | |
| Record name | Bromo-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-70-8 | |
| Record name | NSC12092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromo-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B3394539.png)




![1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B3394562.png)
![4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester](/img/structure/B3394564.png)


![4-Methyl-2-[(methylthio)methyl]phenol](/img/structure/B3394596.png)
![(3S,3aR,6R,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3394597.png)

